molecular formula C12H12N2O2 B8302158 N-[(3-formyl-1H-indol-5-yl)methyl]acetamide

N-[(3-formyl-1H-indol-5-yl)methyl]acetamide

Cat. No. B8302158
M. Wt: 216.24 g/mol
InChI Key: BGPZHAUHCUXGPO-UHFFFAOYSA-N
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Description

N-[(3-formyl-1H-indol-5-yl)methyl]acetamide is a useful research compound. Its molecular formula is C12H12N2O2 and its molecular weight is 216.24 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

N-[(3-formyl-1H-indol-5-yl)methyl]acetamide

InChI

InChI=1S/C12H12N2O2/c1-8(16)13-5-9-2-3-12-11(4-9)10(7-15)6-14-12/h2-4,6-7,14H,5H2,1H3,(H,13,16)

InChI Key

BGPZHAUHCUXGPO-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC2=C(C=C1)NC=C2C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The synthesis was performed with reference to the known literature (International Patent Publication WO2000/75139). N,N-Dimethylformamide (2.0 mL) cooled to 0° C. was added dropwise with phosphorus oxychloride (0.54 g, 3.5 mmol), and then the mixture was stirred for 15 minutes. Then, the mixture was added with a solution of N-[(1H-indol-5-yl)methyl]acetamide (0.60 g, 3.2 mmol) in N,N-dimethylformamide (4.0 mL), and then the mixture was stirred overnight at room temperature. The reaction mixture was added with ethyl acetate, and then the organic layer was washed successively with water and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure, and then the residue was subjected to silica gel column chromatography (eluted with chloroform/methanol (90:10)) to obtain a solid containing the objective substance. This solid was washed with ethyl acetate to obtain N-[(3-formyl-1H-indol-5-yl)methyl]acetamide (0.12 g, 17%).
Quantity
0.54 g
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reactant
Reaction Step One
Quantity
0.6 g
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reactant
Reaction Step Two
Quantity
4 mL
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solvent
Reaction Step Two
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0 (± 1) mol
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reactant
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2 mL
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solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Phosphorus oxychloride (0.38 ml, 0.004 mol) was slowly added at 0° C. under nitrogen atmosphere to anhydrous N,N-dimethylformamide (1.9 ml, 0.025 mol). The mixture was stirred for 15 minutes and a solution of 5-acetamino methylindole (0.73 g, 0.0039 mol) in anhydrous N,N-dimethylformamide (4 ml) was added dropwise below 2° C. The mixture was stirred at room temperature for 3 h and diluted with an equal volume of water. The solution was neutralized (pH 8) with 1 N aqueous solution of sodium hydroxide. The mixture was evaporated to dryness under reduced pressure and the residue was recrystallized from ethyl acetate to afford 0.5 g (60%) of the entitled product (mp 182–184° C.).
Quantity
0.38 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Quantity
0.73 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
60%

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